

Spectroscopic Analysis of 1-isobutyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-isobutyl-1H-pyrazol-5-amine

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Disclaimer: Specific experimental spectroscopic data (NMR, IR, Mass) for **1-isobutyl-1H-pyrazol-5-amine** is not readily available in public-domain scientific literature and databases. This guide, therefore, provides predicted spectroscopic characteristics based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopic interpretation. It also includes detailed, generalized experimental protocols for the characterization of such compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals who may be working with this or related molecules.

Predicted Spectroscopic Data

While experimental data is not available, the expected spectroscopic characteristics for **1-isobutyl-1H-pyrazol-5-amine** are summarized below. These predictions are based on established values for pyrazole and aminopyrazole derivatives.^{[1][2][3]}

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	d	1H	H-3 (pyrazole ring)
~5.5	d	1H	H-4 (pyrazole ring)
~3.8	br s	2H	-NH ₂
~3.7	d	2H	-CH ₂ - (isobutyl)
~2.0	m	1H	-CH- (isobutyl)
~0.9	d	6H	-CH ₃ (isobutyl)

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~150	C-5 (pyrazole ring)
~138	C-3 (pyrazole ring)
~95	C-4 (pyrazole ring)
~58	-CH ₂ - (isobutyl)
~29	-CH- (isobutyl)
~20	-CH ₃ (isobutyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of -NH ₂
3150-3100	Weak	C-H stretching (aromatic-like, pyrazole ring)
2960-2870	Strong	C-H stretching (aliphatic, isobutyl group)
~1620	Medium	N-H bending (scissoring) of -NH ₂
~1580	Medium	C=N stretching (pyrazole ring)
~1470	Medium	C-H bending (aliphatic, isobutyl group)
1350-1250	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
139	High	[M] ⁺ (Molecular Ion)
96	Medium	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
82	High	[M - C ₄ H ₉] ⁺ (Loss of isobutyl group)
56	Medium	[C ₄ H ₈] ⁺ (Isobutyl fragment)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aminopyrazole derivatives like **1-isobutyl-1H-pyrazol-5-amine**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **1-isobutyl-1H-pyrazol-5-amine**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex if necessary.

¹H and ¹³C NMR Data Acquisition:

- Record the spectra on a 400 MHz (or higher) NMR spectrometer.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, use proton decoupling and a sufficient number of scans to clearly resolve all carbon signals.
- Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1-isobutyl-1H-pyrazol-5-amine** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm⁻¹.
- Collect a background spectrum of the empty ATR crystal before running the sample.

- Acquire the sample spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

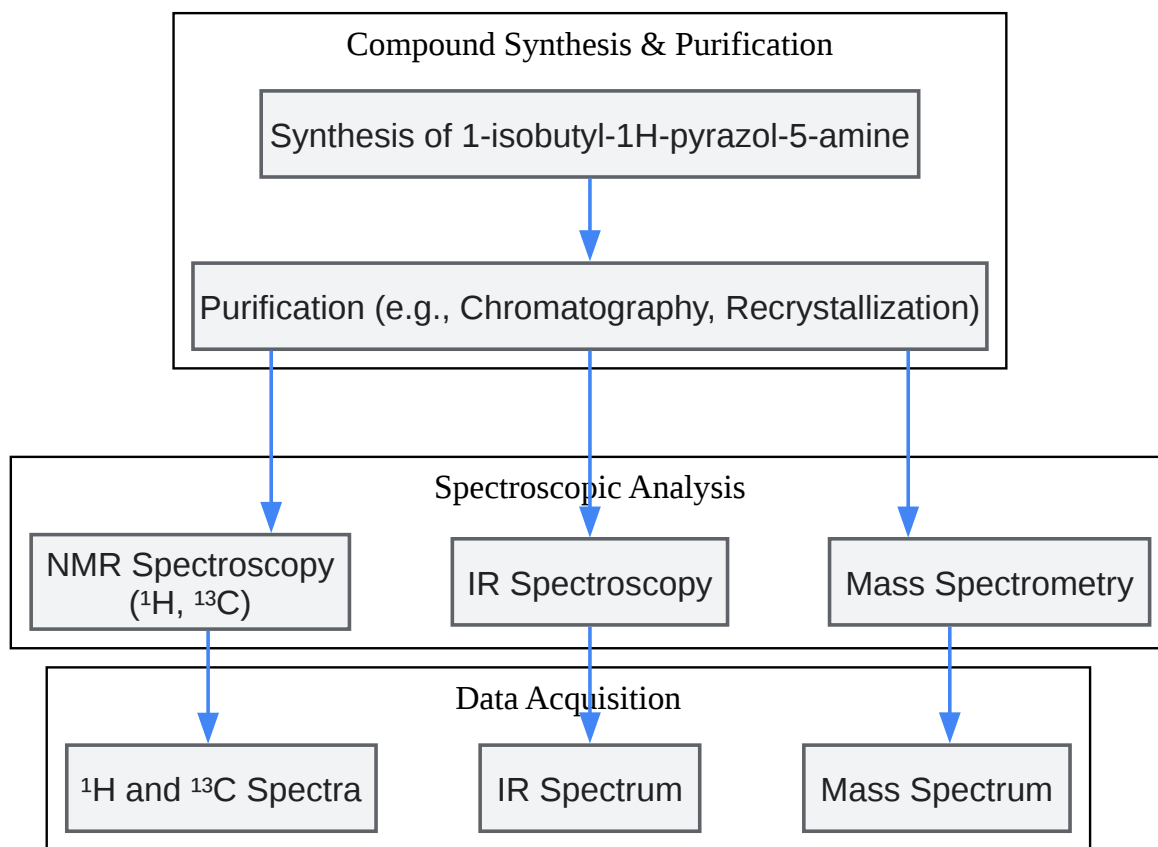
- Prepare a dilute solution of **1-isobutyl-1H-pyrazol-5-amine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22 μm syringe filter to remove any particulate matter.

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

- Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample solution can be infused directly or via liquid chromatography.
- Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion for fragmentation.

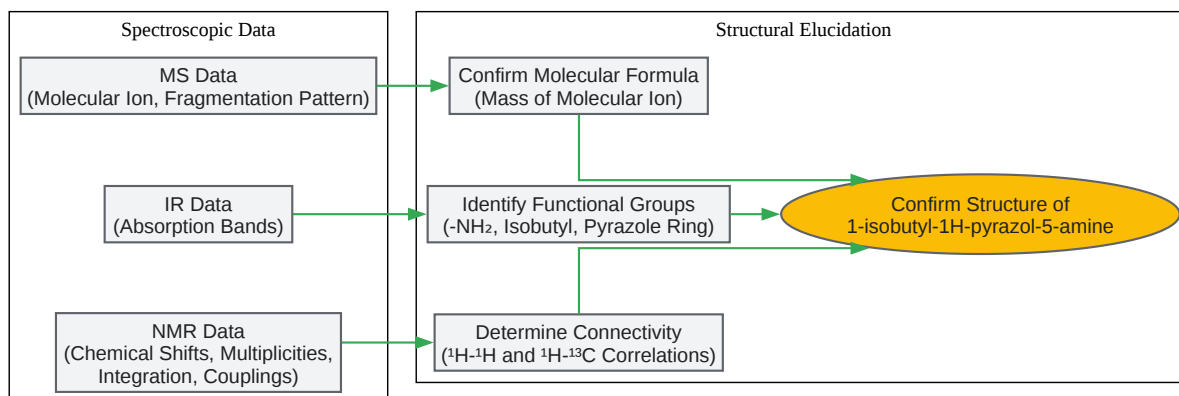
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and data interpretation of a novel compound like **1-isobutyl-1H-pyrazol-5-amine**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **1-isobutyl-1H-pyrazol-5-amine**.



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Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of **1-isobutyl-1H-pyrazol-5-amine**.

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